2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Description
2,2-Difluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a fluorinated phenethylamine derivative characterized by a 4-methoxyphenyl group attached to an ethanamine backbone with two fluorine atoms on the β-carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound’s unique structure confers distinct electronic and steric properties, which influence its interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
2,2-difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-13-7-4-2-6(3-5-7)8(12)9(10)11;/h2-5,8-9H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXZPXMZWKBBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with difluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the fluorine atoms or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It is also used in the development of fluorinated pharmaceuticals.
Industry: In the industrial sector, 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
Functional Comparisons
Binding Affinity and Protein Interactions
- HSP90 Inhibition: Non-fluorinated analogs like tryptamine hydrochloride (Compound 1 in ) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 .
- Enzyme Inhibition : 2-(4-methoxyphenyl)ethanamine derivatives (e.g., ) inhibit glucosyltransferase (GtfC) in Streptococcus mutans. Fluorination could enhance binding to hydrophobic enzyme pockets or reduce metabolic degradation .
Pharmacological Profiles
- Psychoactive Derivatives: Phenethylamines like 2C-B () and PMMA () exhibit serotonergic activity.
- Antiobesity Drugs : Lorcaserin hydrochloride (), a 4-chlorophenyl derivative, demonstrates how substituents on the phenyl ring dictate receptor selectivity. The methoxy and difluoro groups in the target compound may confer unique 5-HT2C receptor interactions .
Key Research Findings
Metabolic Stability
Fluorinated compounds generally exhibit slower hepatic metabolism due to the strength of C-F bonds. Compared to non-fluorinated analogs like 2-(4-methoxyphenyl)ethanamine, the target compound may demonstrate prolonged half-life in vivo, as seen in fluorinated cathepsin K inhibitors () .
Electronic Effects
This contrasts with methoxy or hydroxyl groups in dopamine hydrochloride, which donate electrons () .
Biological Activity
2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of difluoromethyl and methoxy groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 221.66 g/mol
- IUPAC Name : 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
The biological activity of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms in the structure enhance the compound's ability to form hydrogen bonds, which can modulate the activity of various biological molecules. This interaction may lead to changes in enzyme activity, receptor binding, and subsequent downstream effects in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may possess antidepressant properties. For example, related compounds have shown protective effects on neuronal cells under stress conditions, indicating potential neuroprotective mechanisms .
- Neuroprotective Activity : In vitro studies using PC12 cells (a model for neuronal function) demonstrated that certain derivatives exhibited low cytotoxicity and neuroprotective effects against corticosterone-induced damage .
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride and its derivatives:
- Study on Neuroprotection : A study assessed the neuroprotective effects of a related compound on PC12 cells exposed to glucocorticoids. The findings indicated that treatment with this compound significantly reduced apoptosis and improved cell viability .
- Antidepressant Screening : Another study utilized forced swim tests (FST) to evaluate the antidepressant-like effects of related compounds. Results indicated a significant reduction in immobility time in treated rats compared to controls, suggesting potential efficacy as an antidepressant .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
